methyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a tetrazole and a carboxylate group
Mechanism of Action
Target of Action
Tetrazoles, a key structural component of this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They are known to interact with a variety of biological targets, contributing to the development of biologically active substances .
Mode of Action
Tetrazoles, in general, are known to exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . This allows them to interact with various biological targets in different ways .
Biochemical Pathways
Tetrazoles are known to influence a variety of biochemical pathways due to their ability to mimic the carboxylic acid functional group .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that they may have unique pharmacokinetic properties .
Result of Action
Tetrazoles are known to exhibit potential biological activity due to their ability to mimic the carboxylic acid functional group .
Action Environment
The properties of tetrazoles, such as their resistance to biological degradation, suggest that they may be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)thiophene-3-carboxylate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Thiophene: The tetrazole derivative is then coupled with a thiophene derivative under conditions that facilitate the formation of the desired amide bond.
Esterification: The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine for halogenation reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Tetrazole Derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share the tetrazole ring structure.
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 3-bromothiophene share the thiophene ring structure.
Uniqueness: Methyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)thiophene-3-carboxylate is unique due to the combination of the tetrazole and thiophene rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(2-phenyltetrazole-5-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3S/c1-22-14(21)10-7-8-23-13(10)15-12(20)11-16-18-19(17-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCSEDWWPNEJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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